![molecular formula C12H11NO2 B2831062 (2S)-2-Quinolin-4-ylpropanoic acid CAS No. 2248187-15-5](/img/structure/B2831062.png)
(2S)-2-Quinolin-4-ylpropanoic acid
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Overview
Description
The description of a compound typically includes its molecular formula, molecular weight, and structural formula. It may also include the compound’s physical appearance (e.g., color, state of matter) and any notable chemical properties .
Synthesis Analysis
Synthesis analysis involves detailing the methods and conditions under which the compound can be synthesized. This could involve a variety of chemical reactions, catalysts, solvents, temperatures, and pressures .Molecular Structure Analysis
Molecular structure analysis often involves techniques such as X-ray crystallography or nuclear magnetic resonance (NMR) spectroscopy to determine the spatial arrangement of atoms in the molecule .Chemical Reactions Analysis
This involves studying the reactions that the compound can undergo. This could include reactions with various reagents, changes in conditions (like temperature or pH), and the use of catalysts .Physical And Chemical Properties Analysis
This would involve studying properties like melting point, boiling point, solubility, density, and refractive index. Chemical properties could include reactivity, acidity or basicity, and redox potential .Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
(2S)-2-quinolin-4-ylpropanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO2/c1-8(12(14)15)9-6-7-13-11-5-3-2-4-10(9)11/h2-8H,1H3,(H,14,15)/t8-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DLNQUZAJDUWMEB-QMMMGPOBSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=NC2=CC=CC=C12)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=CC=NC2=CC=CC=C12)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2S)-2-Quinolin-4-ylpropanoic acid |
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